Superior Biochemical Potency: TK-642 vs. SHP099 and YF704
TK-642 demonstrates an IC50 of 2.7 nM against SHP2WT, which is 26-fold more potent than the benchmark allosteric inhibitor SHP099 (IC50 = 71 nM) and 93-fold more potent than the pyrazolopyrazine analog YF704 (IC50 = 250 nM) [1][2]. Additionally, TK-642 exhibits a Ki of 1.53 nM, representing a 44-fold improvement over SHP099 (Ki = 68.1 nM) .
| Evidence Dimension | Biochemical potency against SHP2WT |
|---|---|
| Target Compound Data | IC50 = 2.7 ± 0.1 nM; Ki = 1.53 nM |
| Comparator Or Baseline | SHP099: IC50 = 71 ± 1 nM; Ki = 68.1 ± 5.8 nM. YF704: IC50 = 250 ± 20 nM |
| Quantified Difference | 26-fold (vs. SHP099) and 93-fold (vs. YF704) improvement in IC50; 44-fold improvement in Ki vs. SHP099 |
| Conditions | Biochemical SHP2WT phosphatase activity assay |
Why This Matters
Higher biochemical potency allows for lower effective concentrations in cellular and in vivo studies, reducing potential off-target effects and conserving compound supply.
- [1] Tang K, Wang S, Feng S, Yang X, Guo Y, Ren X, Bai L, Yu B, Liu HM, Song Y. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor. Acta Pharm Sin B. 2024 Aug;14(8):3624-3642. doi: 10.1016/j.apsb.2024.03.028. View Source
- [2] Chen YN, LaMarche MJ, Chan HM, et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. 2016;535(7610):148-152. doi: 10.1038/nature18621. View Source
